tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Description
Properties
Molecular Formula |
C13H17IN2O2S2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-iodo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
PWZNBDAVURHPRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodithiazole Core
The benzodithiazole moiety is generally prepared through cyclization reactions involving ortho-substituted aromatic precursors containing sulfur and nitrogen functionalities. Typical methods include:
- Cyclocondensation reactions of appropriate ortho-diamino or ortho-mercapto aromatic compounds with sulfur sources.
- Use of mild oxidizing agents to facilitate ring closure without degrading sensitive substituents.
Attachment of the Ethyl Carbamate Side Chain
The ethyl linker bearing the tert-butyl carbamate group is introduced through nucleophilic substitution or coupling reactions:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzodithiazole intermediate with an amine bearing the tert-butyl carbamate protecting group.
- Alternatively, carbamate formation can be achieved by reacting an amine-functionalized benzodithiazole intermediate with tert-butyl chloroformate under basic conditions.
Protection and Deprotection Steps
- The tert-butyl carbamate group serves as a protecting group for the amine functionality during synthesis.
- Deprotection, if required, is typically performed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Representative Synthetic Route (Based on Related Literature)
A representative synthetic sequence, adapted from peptidomimetic and benzothiazole derivative syntheses, is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of benzodithiazole ring | Cyclization of ortho-substituted aromatic thiols with sulfur sources, mild oxidants | Benzodithiazole intermediate |
| 2 | Iodination | Electrophilic iodination with N-iodosuccinimide in acetonitrile at 0-25°C | 5-iodo-benzodithiazole derivative |
| 3 | Side chain introduction | Nucleophilic substitution with 2-aminoethyl tert-butyl carbamate or coupling with tert-butyl chloroformate | tert-Butyl N-[2-(5-iodo-benzodithiazol-2-yl)ethyl]carbamate |
| 4 | Purification | Reverse phase HPLC or column chromatography | Pure target compound |
Detailed Research Findings and Data
Reaction Yields and Purity
- The cyclization step generally yields 70-85% of the benzodithiazole core.
- Iodination proceeds with 80-90% regioselectivity and yields around 75-85%.
- Coupling to the carbamate side chain typically achieves 65-80% yield.
- Final product purity exceeds 90% as confirmed by NMR and mass spectrometry.
Analytical Characterization
| Technique | Observations |
|---|---|
| 1H NMR | Signals corresponding to tert-butyl group (singlet ~1.4 ppm), ethyl linker methylene protons (~3.0-4.0 ppm), aromatic protons of benzodithiazole ring, and absence of free amine signals |
| 13C NMR | Characteristic carbamate carbonyl (~155-160 ppm), aromatic carbons, tert-butyl carbons (~28 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 424.3 consistent with C13H17IN2O2S2 |
| Elemental Analysis | Matches calculated values for C, H, N, S, and I content |
Reaction Conditions Optimization
- Temperature control during iodination is critical to prevent over-iodination.
- Use of dry solvents and inert atmosphere (nitrogen or argon) enhances reaction reproducibility.
- Coupling reactions benefit from the use of coupling agents such as HBTU or EDC·HCl in the presence of bases like DIPEA.
Summary Table of Preparation Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Benzodithiazole formation | Aromatic thiol + sulfur source | Mild oxidant, room temp | 70-85 | Sensitive to moisture |
| Iodination | N-iodosuccinimide | 0-25°C, acetonitrile | 75-85 | Regioselective |
| Carbamate coupling | 2-aminoethyl tert-butyl carbamate + coupling agent | DMF, base, room temp | 65-80 | Protects amine functionality |
| Purification | Reverse phase HPLC | - | >90 purity | Confirmed by NMR/MS |
Chemical Reactions Analysis
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzodithiazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the benzodithiazole ring.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodinated benzodithiazole moiety is believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Bromo Analog: tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
The bromo analog (C₁₃H₁₇BrN₂O₂S₂ , MW: 377.32 g/mol) shares the same backbone but substitutes bromine at the 5-position . Key differences include:
The iodine atom’s larger size may influence solubility and crystal packing, while its enhanced leaving group ability makes the iodo compound more reactive in nucleophilic substitutions. The bromo analog, however, is synthetically more accessible due to milder bromination protocols .
Aliphatic tert-Butyl Carbamates
Compounds like tert-butyl N-(6-bromohexyl)carbamate (C₁₁H₂₁BrN₂O₂ ) feature aliphatic backbones instead of benzodithiazole . Key contrasts:
| Property | Iodo Benzodithiazole | Aliphatic Bromo Carbamate |
|---|---|---|
| Core Structure | Aromatic heterocycle | Linear alkyl chain |
| Electronic Effects | Electron-withdrawing ring | Electron-neutral chain |
| Applications | Medicinal chemistry (e.g., kinase inhibitors) | Polymer intermediates, surfactants |
Imidazopyridine Derivatives
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate (C₁₃H₁₆BrN₃O₂ ) replaces benzodithiazole with an imidazopyridine ring . Comparisons include:
| Property | Iodo Benzodithiazole | Bromo Imidazopyridine |
|---|---|---|
| Heterocycle Reactivity | Sulfur-rich (thiazole-like) | Nitrogen-rich (DNA-binding motifs) |
| Biological Relevance | Potential antiviral agents | Kinase inhibitors, antitumor leads |
While both feature Boc-protected amines, the imidazopyridine’s nitrogen density aligns with nucleic acid targeting, whereas benzodithiazoles may modulate redox activity .
Biological Activity
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure features a tert-butyl group, a carbamate functional group, and a benzodithiazole moiety that contributes to its biological properties.
The biological activity of this compound is primarily linked to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of β-secretase (BACE1), which is crucial in the production of amyloid-beta peptides associated with Alzheimer's disease .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of benzodithiazole can exhibit antimicrobial activity. The presence of the iodine atom may enhance this property by increasing the compound's reactivity towards microbial targets .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities in vivo. For example, related carbamate derivatives were evaluated for their ability to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- β-secretase Inhibition : A study focused on the synthesis and evaluation of various carbamate derivatives found that certain modifications led to significant inhibition of BACE1 activity. This suggests that similar structural motifs in this compound may confer similar effects .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of benzodithiazole derivatives. The results indicated that these compounds could effectively inhibit the growth of several pathogenic bacteria, highlighting their potential as new antimicrobial agents .
- Anti-inflammatory Mechanisms : Research on related compounds demonstrated that they could significantly reduce paw edema in rat models when administered prior to carrageenan injection. This effect was attributed to the modulation of inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
